molecular formula C13H26O3 B12557398 Acetic acid--3,7,7-trimethyloct-4-en-1-ol (1/1) CAS No. 176550-36-0

Acetic acid--3,7,7-trimethyloct-4-en-1-ol (1/1)

Katalognummer: B12557398
CAS-Nummer: 176550-36-0
Molekulargewicht: 230.34 g/mol
InChI-Schlüssel: GCSMWAZFFSXSDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–3,7,7-trimethyloct-4-en-1-ol (1/1) is a chemical compound with the molecular formula C13H26O3. It is known for its unique structure, which combines acetic acid with a branched-chain alcohol. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–3,7,7-trimethyloct-4-en-1-ol typically involves the esterification of 3,7,7-trimethyloct-4-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid–3,7,7-trimethyloct-4-en-1-ol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–3,7,7-trimethyloct-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetic acid–3,7,7-trimethyloct-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of acetic acid–3,7,7-trimethyloct-4-en-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid–hex-4-en-1-ol (1/1): Similar structure but with a different carbon chain length.

    Acetic acid–3,3,7-trimethyloct-4-en-1-ol: Similar structure with a different branching pattern.

Uniqueness

Acetic acid–3,7,7-trimethyloct-4-en-1-ol stands out due to its specific branching and the presence of both an ester and an alcohol group. This unique combination of functional groups makes it versatile for various chemical reactions and applications.

Eigenschaften

CAS-Nummer

176550-36-0

Molekularformel

C13H26O3

Molekulargewicht

230.34 g/mol

IUPAC-Name

acetic acid;3,7,7-trimethyloct-4-en-1-ol

InChI

InChI=1S/C11H22O.C2H4O2/c1-10(7-9-12)6-5-8-11(2,3)4;1-2(3)4/h5-6,10,12H,7-9H2,1-4H3;1H3,(H,3,4)

InChI-Schlüssel

GCSMWAZFFSXSDA-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO)C=CCC(C)(C)C.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.